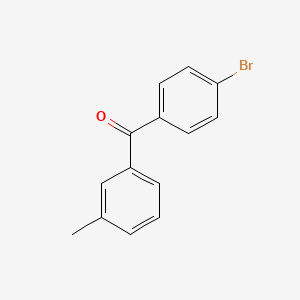

4-Bromo-3'-methylbenzophenone

Descripción general

Descripción

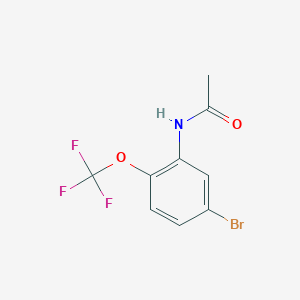

4-Bromo-3'-methylbenzophenone is a chemical compound that is part of the bromophenone family. It is characterized by the presence of a bromine atom and a methyl group attached to a benzophenone backbone. The compound is of interest due to its potential applications in various fields, including material science and organic synthesis.

Synthesis Analysis

The synthesis of related bromophenone derivatives has been explored in several studies. For instance, Schiff base monomers derived from 4-bromobenzaldehyde were synthesized through a condensation reaction with aromatic aminophenols, which were then converted to polyphenol derivatives by oxidative polycondensation reactions in an aqueous alkaline medium . Another study reported the synthesis of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol by reacting 5-bromosalicylaldehyde with 4,5-dinitro-1,2-diaminephenylene under different conditions, with the possibility of cyclization reactions to form different products .

Molecular Structure Analysis

The molecular structure of this compound has been elucidated using X-ray crystallography, revealing that the benzene and phenyl rings form a dihedral angle, and the crystal packing is stabilized by intermolecular C—H...π interactions . This is consistent with the general behavior of bromophenone derivatives, where the presence of halogen atoms and substituents can significantly influence the molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

Bromophenone compounds can undergo various chemical reactions, including aromatic nucleophilic substitution. For example, 3-Bromo-2-nitrobenzo[b]thiophene reacted with amines to yield N-substituted amino nitrobenzo[b]thiophenes, demonstrating the reactivity of brominated aromatic compounds towards nucleophiles . These reactions are important for the synthesis of novel organic compounds and can be influenced by the presence of electron-donating or withdrawing groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenone derivatives have been extensively studied. For instance, the thermal, optical, and electrochemical properties of poly(iminophenol)s derived from 4-bromobenzaldehyde were characterized using various techniques such as FT-IR, NMR, and cyclic voltammetry . The presence of an electron-donating group like -CH3 was found to affect the electrochemical and thermal properties of these compounds. Additionally, the polymorphism of 4-bromobenzophenone was investigated, revealing different crystal phases with distinct melting points and thermal behaviors . These properties are crucial for the application of bromophenone derivatives in material science and other fields.

Aplicaciones Científicas De Investigación

Bromophenol Derivatives in Algae Research

Research on bromophenol derivatives, which are chemically related to 4-Bromo-3'-methylbenzophenone, has been conducted on red algae like Rhodomela confervoides. These studies have isolated various bromophenol derivatives and investigated their structures and potential biological activities. For instance, Zhao et al. (2004) isolated several new bromophenol derivatives from Rhodomela confervoides and analyzed their structures using various spectroscopic methods. These compounds, however, were found inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).

Photodynamic Therapy Applications

In the field of photodynamic therapy, particularly for cancer treatment, certain bromophenol derivatives show potential. Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine substituted with bromophenol derivative groups. These compounds exhibited properties useful for photodynamic therapy, including high singlet oxygen quantum yield, suggesting their application in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant Properties

Bromophenols have been studied for their antioxidant properties. Li et al. (2012) isolated nitrogen-containing bromophenols from Rhodomela confervoides and found these compounds to exhibit potent scavenging activity against radicals, indicating potential application as natural antioxidants in food or pharmaceutical fields (Li, Li, Gloer, & Wang, 2012).

Organic Synthesis

In organic chemistry, studies like those by Tang et al. (2006) have explored the synthesis of derivatives similar to this compound. They synthesized 4-hydroxymethylbenzophenone using 4-methylbenzophenone as a raw material, demonstrating the potential of these compounds as important organic intermediates (Tang, Zhu, Yan, & Luo, 2006).

Análisis Bioquímico

Biochemical Properties

4-Bromo-3’-methylbenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to participate in free radical bromination and nucleophilic substitution reactions . The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing. These interactions often involve the formation of reactive intermediates that can further react with other biomolecules, leading to various biochemical outcomes.

Cellular Effects

The effects of 4-Bromo-3’-methylbenzophenone on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to alterations in cell function . Additionally, it may affect the expression of genes involved in detoxification processes, thereby modulating cellular responses to oxidative damage.

Molecular Mechanism

At the molecular level, 4-Bromo-3’-methylbenzophenone exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This can lead to enzyme inhibition or activation, depending on the specific target . The compound’s ability to generate ROS also plays a crucial role in its molecular mechanism, as these reactive species can cause damage to cellular components, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-3’-methylbenzophenone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 4-Bromo-3’-methylbenzophenone can lead to cumulative oxidative damage, affecting cell viability and function . Additionally, the compound’s degradation products may have distinct biochemical properties that contribute to its overall impact on cells.

Dosage Effects in Animal Models

The effects of 4-Bromo-3’-methylbenzophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, it can induce significant toxic effects, including liver and kidney damage . These adverse effects are often associated with the compound’s ability to generate ROS and its interactions with detoxification enzymes.

Metabolic Pathways

4-Bromo-3’-methylbenzophenone is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, leading to the formation of hydroxylated metabolites . These metabolites can further conjugate with glucuronic acid or sulfate, facilitating their excretion from the body. The metabolic processing of 4-Bromo-3’-methylbenzophenone is crucial for understanding its biochemical effects and potential toxicity.

Transport and Distribution

The transport and distribution of 4-Bromo-3’-methylbenzophenone within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of 4-Bromo-3’-methylbenzophenone within tissues is also determined by its lipophilicity, which influences its ability to cross cell membranes.

Subcellular Localization

The subcellular localization of 4-Bromo-3’-methylbenzophenone is an important factor in determining its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is often influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular distribution of 4-Bromo-3’-methylbenzophenone can impact its interactions with biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

(4-bromophenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOJVDGMHBXDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373717 | |

| Record name | 4-Bromo-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27428-61-1 | |

| Record name | (4-Bromophenyl)(3-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27428-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide](/img/structure/B1273542.png)

![N-[4-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B1273545.png)

![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)